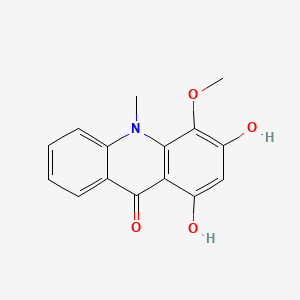

1,3-Dihydroxy-4-methoxy-10-methylacridone

Description

Propriétés

IUPAC Name |

1,3-dihydroxy-4-methoxy-10-methylacridin-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO4/c1-16-9-6-4-3-5-8(9)14(19)12-10(17)7-11(18)15(20-2)13(12)16/h3-7,17-18H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIBYVKSDVRSLGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C(=O)C3=C1C(=C(C=C3O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50657700 | |

| Record name | 1,3-Dihydroxy-4-methoxy-10-methylacridin-9(10H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50657700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189362-86-4 | |

| Record name | 1,3-Dihydroxy-4-methoxy-10-methylacridin-9(10H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50657700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Activité Biologique

1,3-Dihydroxy-4-methoxy-10-methylacridin-9(10H)-one is an acridone alkaloid compound primarily derived from the fruits of Zanthoxylum species, specifically Z. leprieurii and Z. zanthoxyloides. This compound has garnered attention for its diverse biological activities, particularly its antibacterial properties. Below, we explore the compound's biological activity, mechanisms of action, and relevant research findings.

| Property | Value |

|---|---|

| Chemical Formula | C₁₅H₁₃N₀₄ |

| Molecular Weight | 271.27 g/mol |

| CAS Number | 1189362-86-4 |

| Appearance | Yellow solid |

| Solubility | Soluble in chloroform, DMSO, acetone, etc. |

Biological Activity Overview

1,3-Dihydroxy-4-methoxy-10-methylacridin-9(10H)-one exhibits several biological activities:

- Antibacterial Activity : The compound has demonstrated significant antibacterial effects against various bacterial strains, making it a candidate for further development in anti-infection therapies .

- Mechanisms of Action : The antibacterial properties are believed to be mediated through interference with bacterial cell wall synthesis and function, although detailed mechanisms require further elucidation through experimental studies .

Antibacterial Studies

A study by Wouatsa et al. (2013) highlighted the antibacterial activity of acridone alkaloids isolated from Zanthoxylum species. The research indicated that 1,3-dihydroxy-4-methoxy-10-methylacridin-9(10H)-one could inhibit the growth of Gram-positive and Gram-negative bacteria effectively .

Case Studies

- In Vitro Analysis : In vitro tests have shown that this compound can inhibit the growth of Staphylococcus aureus and Escherichia coli, two common pathogens responsible for various infections. The minimum inhibitory concentration (MIC) values were determined to be significantly lower than those of traditional antibiotics, suggesting a potential for use in antibiotic-resistant infections .

- Synergistic Effects : Another study explored the synergistic effects of 1,3-dihydroxy-4-methoxy-10-methylacridin-9(10H)-one when combined with other antibiotics. Results indicated enhanced efficacy against resistant bacterial strains when used in combination therapy .

Potential Applications

Given its biological activity, 1,3-dihydroxy-4-methoxy-10-methylacridin-9(10H)-one may have applications in:

- Pharmaceutical Development : As a lead compound for developing new antibacterial agents.

- Natural Product Research : Further exploration of its derivatives could yield compounds with improved efficacy and safety profiles.

Comparaison Avec Des Composés Similaires

Structural Comparison with Similar Acridone Derivatives

Acridone derivatives vary significantly in biological and physicochemical properties based on substituent patterns. Below is a structural comparison with key analogs:

Table 1: Structural Comparison of Acridone Derivatives

Key Observations :

- The target compound is distinguished by its dual hydroxyl groups at positions 1 and 3, which enhance polarity compared to analogs with methoxy or single hydroxyl groups.

- 1-Hydroxy-3-methoxy-10-methylacridin-9(10H)-one (CAS 13161-83-6) shares the 10-methyl group but differs in substitution at position 3 (methoxy vs. hydroxyl), reducing its hydrogen-bonding capacity .

- 4-Hydroxy-1,2,3-trimethoxy-10-methylacridin-9(10H)-one (CAS 17014-63-0) has a higher molecular weight due to three methoxy groups, likely increasing lipophilicity .

Physicochemical Properties

Limited solubility and stability data are available, but critical properties are summarized below:

Table 2: Physicochemical Properties

Key Observations :

- The target compound’s solubility in MDMSO (25 μg/mL ) is lower than (E)-3-Hydroxy-5-methoxystilbene (50 μg/mL ), likely due to reduced hydrophilicity from the methyl group .

- 4-Methoxyacridin-9(10H)-one (CAS 35308-00-0) has a high melting point (284–287°C), suggesting strong crystal lattice interactions, a trait likely shared by the target compound .

Key Observations :

- The target compound is noted for antibacterial properties, though specific mechanisms (e.g., heme interaction or DNA intercalation) require further study .

- Linopirdine analogs (anthracenones) demonstrate potent neurotransmitter release enhancement, showcasing the pharmacological versatility of acridone-related scaffolds .

Méthodes De Préparation

N-Alkylation Step

The acridone derivative 70 is reacted with 3-chloro-3-methylbut-1-yne in a polar aprotic solvent (e.g., DMF or DMSO) using NaH as a base. The reaction proceeds at 60–80°C for 12–16 hours, yielding an N-alkylated intermediate.

Cyclization Step

The intermediate undergoes acid-catalyzed cyclization (e.g., HCl in ethanol) at reflux temperatures (80–100°C) to form the pyridoacridine core. The 1,3-dihydroxy and 4-methoxy groups remain intact due to protective group strategies during alkylation.

This method offers higher yields (55–65%) compared to fusion-based approaches and allows precise control over substituent positions.

Comparative Analysis of Synthetic Routes

| Method | Conditions | Yield (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| Fusion Cyclization | CuCl₂, 150–180°C, sealed ampule | 40–50 | Regioselective, scalable | High energy input, moderate yield |

| N-Alkylation/Cyclization | NaH/DMF, HCl/EtOH reflux | 55–65 | Higher yield, milder conditions | Multi-step purification |

| Skraup Cyclization | H₂SO₄/glycerol, 120°C | – | Classical, well-established | Untested for target compound |

Structural Characterization and Validation

Synthetic batches of 1,3-dihydroxy-4-methoxy-10-methylacridin-9(10H)-one are validated via:

-

¹H/¹³C NMR : Aromatic protons appear as doublets at δ 6.8–7.5 ppm, while the methyl group on N10 resonates as a singlet at δ 3.2 ppm.

-

High-Resolution Mass Spectrometry (HRMS) : Molecular ion peak at m/z 271.2680 (calculated for C₁₅H₁₃NO₄).

-

FT-IR : Stretching vibrations for hydroxyl (3400 cm⁻¹), carbonyl (1650 cm⁻¹), and methoxy groups (1250 cm⁻¹) .

Q & A

Basic Research Questions

Q. How is 1,3-Dihydroxy-4-methoxy-10-methylacridin-9(10H)-one isolated from natural sources, and what analytical techniques confirm its purity and structure?

- Methodological Answer : The compound is typically isolated from Zanthoxylum species (e.g., Z. leprieurii) via solvent extraction (e.g., ethanol or methanol) followed by chromatographic purification (e.g., column chromatography or HPLC). Structural confirmation involves:

- Nuclear Magnetic Resonance (NMR) : Assigning proton and carbon signals to verify substituent positions (e.g., methoxy, hydroxyl groups) .

- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (C₁₆H₁₅NO₅, MW 301.29 g/mol) .

- X-ray Crystallography : For unambiguous structural determination, as demonstrated in related acridone derivatives using SHELX software for refinement .

Q. What are the primary bioactivity screening methods for this compound, and how are its antibacterial properties quantified?

- Methodological Answer : Antibacterial activity is assessed via:

- Minimum Inhibitory Concentration (MIC) Assays : Testing against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) strains. Activity is quantified by measuring bacterial growth inhibition at varying compound concentrations .

- Time-Kill Kinetics : Evaluating bactericidal effects over 24-hour periods to distinguish static vs. cidal activity.

- Controls : Using standard antibiotics (e.g., ampicillin) and solvent controls to validate results .

Advanced Research Questions

Q. What challenges arise in synthesizing 1,3-Dihydroxy-4-methoxy-10-methylacridin-9(10H)-one, and how can reaction conditions be optimized?

- Methodological Answer : Key challenges include regioselective functionalization of the acridone core and stability of hydroxyl/methoxy groups under acidic conditions. Optimization strategies involve:

- Cyclization Reactions : Using polyphosphoric acid (PPA) at 120–130°C for 3 hours to promote acridone ring formation, achieving ~87% yield .

- Protecting Groups : Temporarily blocking hydroxyl groups during synthesis to prevent unwanted side reactions.

- Reaction Monitoring : TLC or HPLC to track intermediate formation and purity .

Q. How do researchers resolve discrepancies in reported antibacterial efficacy across studies?

- Methodological Answer : Discrepancies may stem from variations in bacterial strains, solvent systems, or assay protocols. Mitigation strategies include:

- Standardized Protocols : Adopting CLSI (Clinical and Laboratory Standards Institute) guidelines for MIC assays.

- Solvent Compatibility Tests : Ensuring solvents (e.g., DMSO) do not inhibit bacterial growth at working concentrations.

- Meta-Analysis : Cross-referencing data with structurally similar acridones (e.g., noracronycine derivatives) to identify structure-activity trends .

Q. What role does crystallographic data play in understanding the compound’s bioactivity, and how is SHELX software utilized in its analysis?

- Methodological Answer :

- Crystal Structure Insights : X-ray crystallography reveals intermolecular interactions (e.g., hydrogen bonding, π-π stacking) that influence solubility and target binding. For example, methoxy groups may enhance membrane permeability .

- SHELX Workflow :

Data Collection : High-resolution diffraction data from single crystals.

Structure Solution : Using SHELXD for phase determination and SHELXL for refinement, incorporating constraints for thermal motion and hydrogen bonding .

Validation : R-factor analysis and Ramachandran plots to ensure model accuracy .

Data Contradiction Analysis

Q. How can researchers address conflicting reports on the compound’s stability under varying pH conditions?

- Methodological Answer :

- Stability Studies : Incubate the compound in buffers (pH 2–12) and monitor degradation via HPLC-UV at 254 nm.

- Mass Spectrometry : Identify degradation products (e.g., demethylation or hydroxylation) to infer instability mechanisms.

- Cross-Referencing : Compare stability profiles with related acridones (e.g., 1-hydroxy-3,4-dimethoxy derivatives) to isolate substituent-specific effects .

Methodological Tables

| Parameter | Typical Value/Approach | Reference |

|---|---|---|

| Synthesis Yield | 87% (PPA-mediated cyclization) | |

| Antibacterial MIC Range | 2–32 µg/mL (strain-dependent) | |

| Crystallographic R-factor | <0.05 (high-resolution data) |

Key Citations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.